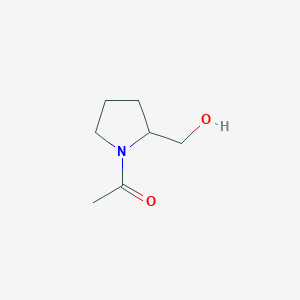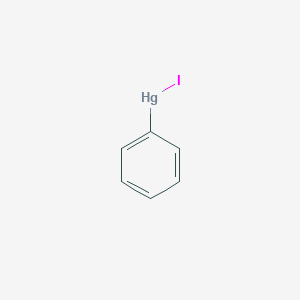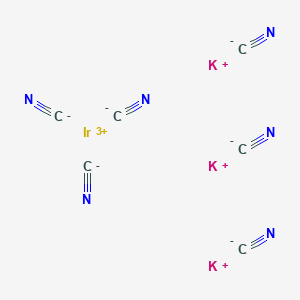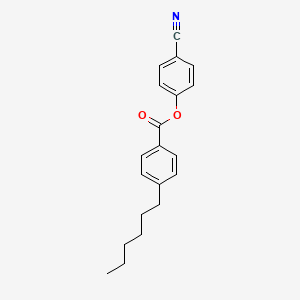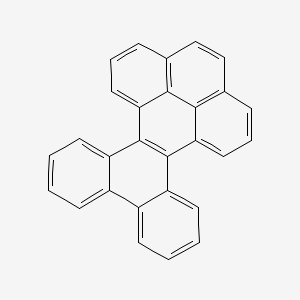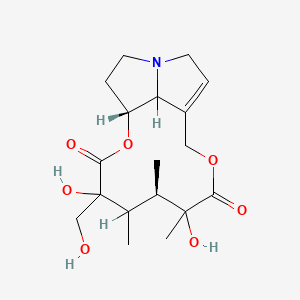
水芹草碱
描述
Sceleratine is a phytochemical reference substance with the empirical formula C18H27NO7 . It has a molecular weight of 369.41 . It is a solid substance and is stored at temperatures between 2-8°C . It is primarily used as a reference standard .
Molecular Structure Analysis
The InChI notation for Sceleratine is 1S/C18H27NO7/c1-10-11(2)18(24,9-20)16(22)26-13-5-7-19-6-4-12(14(13)19)8-25-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11?,13-,14?,17?,18?/m1/s1 . This notation provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
Sceleratine is a solid substance with a molecular weight of 369.41 . The storage temperature for Sceleratine is between 2-8°C .
科学研究应用
鉴定和药理研究
水芹草碱与其他色胺衍生物一起,已在诸如毛茛(marsh-crowfoot)等植物中被发现,毛茛是一种在印度北部发现的一年生草本植物。这种植物的叶子会引起皮炎和水泡,在历史上被职业乞丐用来产生或维持开放性溃疡。诸如组胺、乙酰胆碱和 5-羟色胺等存在于此类植物中的物质的药理活性一直是研究的主题 (Bhargava, Kishor, Pant, & Saxena, 1965).
毒理学研究
水芹草碱的急性毒性在 20 世纪初进行了研究。对小鼠的静脉注射表明水芹草碱具有毒性作用,肝坏死与窦状充血和出血有关。该研究提供了对水芹草碱和类似生物碱的毒性水平和生理影响的见解 (Harris, Anderson, & Chen, 1942).
化学分析和分离
20 世纪 60 年代的研究导致从 Senecio sceleratus Schweickerdt 中分离出一种新的生物碱,即氯代去氧水芹草碱。这项研究详细阐述了化学结构,并尝试将氯代去氧水芹草碱转化为水芹草碱,突出了生物碱化学及其衍生物的复杂性 (Gordon-Gray, 1967).
生态和环境研究
含有水芹草碱的毛茛被研究了其对盐度和重金属的耐受性,以及其植物提取潜力。这项研究提供了对含有水芹草碱的植物的生态恢复力和潜在环境应用的见解 (Ievinsh et al., 2022).
肝毒性和凝血酶原时间效应
一项关于肝毒性生物碱对大鼠凝血酶原时间影响的研究包括水芹草碱。这项研究有助于了解此类生物碱对肝功能和血液凝固的影响,这对医学和毒理学研究至关重要 (Rose, Fink, Harris, & Chen, 1945).
属性
IUPAC Name |
(1R,6R)-4,7-dihydroxy-4-(hydroxymethyl)-5,6,7-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO7/c1-10-11(2)18(24,9-20)16(22)26-13-5-7-19-6-4-12(14(13)19)8-25-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11?,13-,14?,17?,18?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEQCWXCFQWUQU-AUBWXPIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(C(C(=O)O[C@@H]2CCN3C2C(=CC3)COC(=O)C1(C)O)(CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977451 | |
| Record name | 3,6-Dihydroxy-3-(hydroxymethyl)-4,5,6-trimethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sceleratine | |
CAS RN |
6190-25-6 | |
| Record name | Sceleratine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006190256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dihydroxy-3-(hydroxymethyl)-4,5,6-trimethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the toxicity profile of Sceleratine compared to other related alkaloids?
A1: Sceleratine exhibits an intermediate level of toxicity when compared to isatidine and pterophine. In mice, intravenous injections of lethal doses of these alkaloids result in death within 1-5 days. [] While all three alkaloids cause liver necrosis, the location of damage varies. Pterophine primarily affects the periportal region, while sceleratine and isatidine cause predominantly central necrosis. [] Notably, pterophine demonstrates the highest toxicity, while isatidine shows the least. []
Q2: What is the chemical structure of Sceleratine and how was it elucidated?
A2: Sceleratine is a diester alkaloid composed of retronecine esterified with sceleratinic acid. [] Its structure was initially proposed and later revised through a series of chemical degradation studies and spectroscopic analyses, including NMR and mass spectrometry. [, ] The revised structure confirmed the presence of specific functional groups, revealing important insights into its reactivity and potential biological activity.
Q3: How does Sceleratine affect blood pressure in cats?
A3: Intravenous administration of Sceleratine in cats has been observed to slightly elevate blood pressure. This effect contrasts with pterophine, which causes a decrease in blood pressure when administered through the same route. [] Further research is needed to understand the mechanism behind this blood pressure elevation and its potential implications.
Q4: What is the impact of Sceleratine on the prothrombin time in rats?
A4: Research indicates that Sceleratine, when administered to rats, can prolong the prothrombin time, although its effect is less pronounced than other pyrrolizidine alkaloids like senecionine, retrorsine, pterophine, spartioidine, and monocrotaline. [] This finding suggests that Sceleratine may interfere with blood clotting mechanisms, potentially leading to a higher risk of bleeding.
Q5: Is there any evidence of Sceleratine poisoning in animals other than cattle?
A5: While Sceleratine poisoning has been previously reported in cattle, there is a documented case of poisoning in an ostrich in Zimbabwe. [] This case highlights the potential risk of Sceleratine poisoning to other avian species, particularly those grazing in areas where Senecio sceleratus, the plant containing Sceleratine, is prevalent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



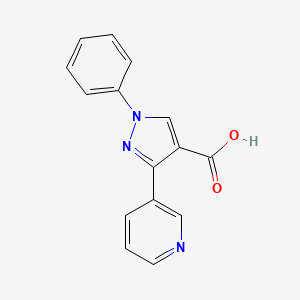
![[2,2'-Bithiophene]-5,5'-dicarboxylic acid](/img/structure/B1593934.png)
![3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1593935.png)
